molecular formula C6H6ClNO2S B13572797 Ethyl 5-chlorothiazole-2-carboxylate

Ethyl 5-chlorothiazole-2-carboxylate

Cat. No.: B13572797
M. Wt: 191.64 g/mol
InChI Key: QCDQOAIJIBSMRM-UHFFFAOYSA-N
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Description

Ethyl 5-chlorothiazole-2-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various biologically active molecules. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chlorothiazole-2-carboxylate typically involves the reaction of ethyl 2-aminothiazole-5-carboxylate with chlorinating agents. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions to introduce the chlorine atom at the 5-position of the thiazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chlorothiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 5-chlorothiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

  • Ethyl 2-chlorothiazole-5-carboxylate
  • Methyl 5-chlorothiazole-2-carboxylate
  • Ethyl 2-chlorothiazole-4-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .

Biological Activity

Ethyl 5-chlorothiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6H6ClNO2S
  • CAS Number : 21780304

The compound features a thiazole ring, which is known for its role in various biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

The anticancer activity is primarily attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, derivatives of thiazoles have shown significant inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. A derivative with a similar structure exhibited an IC50 value of 0.06 µM against various cancer cell lines, indicating potent activity .

Case Studies

  • In Vitro Studies :
    • This compound and its derivatives have been tested against several cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia). Results demonstrated substantial cytotoxicity, with some compounds achieving over 70% inhibition at low concentrations.
  • In Vivo Studies :
    • Animal models treated with thiazole derivatives displayed reduced tumor growth compared to controls. For example, one study reported a significant decrease in tumor size in mice administered with a thiazole derivative similar to this compound .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties.

Spectrum of Activity

Research indicates that this compound has effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Additionally, antifungal activity has been observed against fungi such as Aspergillus niger .

The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. Compounds containing the thiazole moiety have shown to inhibit bacterial growth by targeting specific metabolic pathways essential for bacterial survival.

Summary of Research Findings

Activity Cell Line/Bacteria IC50/Minimum Inhibitory Concentration (MIC) Reference
AnticancerHepG20.06 µM
AnticancerK562>70% inhibition at low concentrations
AntibacterialStaphylococcus aureusMIC = 15 µg/mL
AntibacterialEscherichia coliMIC = 20 µg/mL
AntifungalAspergillus nigerMIC = 10 µg/mL

Properties

IUPAC Name

ethyl 5-chloro-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDQOAIJIBSMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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